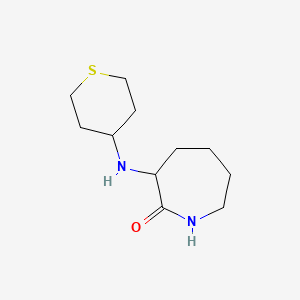![molecular formula C16H12F2N2 B7557398 N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine, also known as DFQA, is a small molecule that has gained interest in scientific research due to its potential applications in various fields. DFQA is a quinoline derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and infectious diseases. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and play a role in cancer cell growth and neurodegeneration. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of bacterial and viral growth. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has also been shown to have anti-inflammatory effects, which may contribute to its potential use in treating neurodegenerative diseases.
実験室実験の利点と制限
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
将来の方向性
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has several potential future directions, including its use as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's potential use as a diagnostic tool for cancer and neurodegenerative diseases is also being explored. Additionally, N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's potential use in combination with other drugs is being studied to enhance its therapeutic effects. Further research is needed to fully understand N-[(2,6-difluorophenyl)methyl]quinolin-3-amine's mechanism of action and potential applications.
合成法
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been synthesized through several methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Pd-catalyzed Heck reaction, and the Pd-catalyzed Sonogashira coupling reaction. The Pd-catalyzed Suzuki-Miyaura coupling reaction has been the most commonly used method for synthesizing N-[(2,6-difluorophenyl)methyl]quinolin-3-amine, where 2,6-difluorobenzylboronic acid is coupled with 3-chloroquinoline in the presence of Pd(OAc)2 and K2CO3 in DMF.
科学的研究の応用
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to protect neurons from oxidative stress and reduce inflammation. Additionally, N-[(2,6-difluorophenyl)methyl]quinolin-3-amine has been studied for its potential use in treating infectious diseases, where it has been shown to inhibit the growth of bacteria and viruses.
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2/c17-14-5-3-6-15(18)13(14)10-19-12-8-11-4-1-2-7-16(11)20-9-12/h1-9,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLZMDFUQEWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-difluorophenyl)methyl]quinolin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)


![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)
![2-chloro-5-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557402.png)
![2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557410.png)